Ethyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate

Lipophilicity Drug Design ADME Prediction

Ethyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate (CAS 36802-47-8) is a trisubstituted pyrimidine building block bearing chlorine atoms at positions 2 and 4, a methyl group at position 6, and an ethyl ester at position 5 of the pyrimidine ring. Its molecular formula is C₈H₈Cl₂N₂O₂ with a molecular weight of 235.06 g/mol and a computed XLogP3-AA of 2.7.

Molecular Formula C8H8Cl2N2O2
Molecular Weight 235.06 g/mol
CAS No. 36802-47-8
Cat. No. B3395325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate
CAS36802-47-8
Molecular FormulaC8H8Cl2N2O2
Molecular Weight235.06 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(N=C1Cl)Cl)C
InChIInChI=1S/C8H8Cl2N2O2/c1-3-14-7(13)5-4(2)11-8(10)12-6(5)9/h3H2,1-2H3
InChIKeyNBLFZEOAMBXUEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2,4-Dichloro-6-methylpyrimidine-5-carboxylate (CAS 36802-47-8): Procurement-Relevant Identity and Comparator Landscape


Ethyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate (CAS 36802-47-8) is a trisubstituted pyrimidine building block bearing chlorine atoms at positions 2 and 4, a methyl group at position 6, and an ethyl ester at position 5 of the pyrimidine ring. Its molecular formula is C₈H₈Cl₂N₂O₂ with a molecular weight of 235.06 g/mol and a computed XLogP3-AA of 2.7 [1]. The compound serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis, with documented utility in the preparation of pyrimido-pyridazinone derivatives and as a scaffold for kinase inhibitor programs . The closest structural analogs that a procurement decision must evaluate include the methyl ester homologue (CAS 36745-93-4), the 6-des-methyl analog (CAS 51940-64-8), the free carboxylic acid form (CAS 933702-99-9), the ester-lacking 2,4-dichloro-6-methylpyrimidine (CAS 5424-21-5), and the regioisomeric ethyl 4,6-dichloro-2-methylpyrimidine-5-carboxylate (CAS 1269117-91-0). Each comparator differs in at least one key functional group, producing quantifiable differences in lipophilicity, boiling point, density, molecular flexibility, and documented patent utility that are non-interchangeable in structure–activity relationship (SAR)-driven programs.

Why Ethyl 2,4-Dichloro-6-methylpyrimidine-5-carboxylate Cannot Be Generically Substituted by Its Methyl Ester or Other In-Class Analogs


Although the methyl ester (CAS 36745-93-4), the 6-des-methyl analog (CAS 51940-64-8), the free acid (CAS 933702-99-9), and the regioisomer (CAS 1269117-91-0) share the 2,4-dichloropyrimidine core, each substitution or positional change produces a quantifiably distinct physicochemical profile that directly impacts reactivity, downstream synthetic compatibility, and biological target engagement. The ethyl ester exhibits an XLogP3-AA of 2.7 versus 2.4 for the methyl ester [1]—a ΔlogP of +0.3 that alters partitioning behavior in both chromatographic purification and biological membranes. Boiling point and density differences (118–120 °C at 0.5 Torr and 1.379 g/cm³ for the ethyl ester versus 292 °C at 760 mmHg and 1.435 g/cm³ for the methyl ester [2]) mandate distinct handling and distillation protocols. Furthermore, patent landscaping reveals divergent application spaces: the methyl ester is explicitly claimed as an intermediate for Btk kinase inhibitors via 4,6,7-trisubstituted 1,2-dihydropyrrolo[3,4-c]pyridin/pyrimidin-3-one derivatives , whereas the ethyl ester is embedded in pyrimido-pyridazinone compound patents . These differentiated intellectual property trajectories and physicochemical properties preclude simple generic interchange in any SAR-dependent or patent-sensitive program.

Quantitative Comparative Evidence for Ethyl 2,4-Dichloro-6-methylpyrimidine-5-carboxylate (CAS 36802-47-8) Against Closest Analogs


Lipophilicity Differentiation: XLogP3-AA of Ethyl Ester vs. Methyl Ester Homologue

The ethyl ester exhibits a computed XLogP3-AA of 2.7, compared with 2.4 for the methyl ester homologue (CAS 36745-93-4), representing a ΔlogP of +0.3 [1]. This difference, although modest in absolute terms, corresponds to a roughly 2-fold increase in octanol–water partition coefficient and is consequential for membrane permeability predictions in central nervous system (CNS) and intracellular target programs. The ethyl ester also possesses three rotatable bonds versus two for the methyl ester [1], providing an additional degree of conformational freedom that may influence target binding entropy.

Lipophilicity Drug Design ADME Prediction

Boiling Point and Density: Ethyl Ester vs. Methyl Ester Physical Property Comparison

The ethyl ester (CAS 36802-47-8) has a reported boiling point of 118–120 °C at 0.5 Torr and a predicted density of 1.379 ± 0.06 g/cm³ . The methyl ester homologue (CAS 36745-93-4) boils at 292 °C at 760 mmHg with a density of 1.435 g/cm³ [1]. Although the pressure conditions differ (0.5 Torr vs. 760 mmHg), converting the ethyl ester boiling point to atmospheric pressure using standard nomographic methods yields an estimated normal boiling point of approximately 275–285 °C, indicating that the two esters have broadly comparable volatility at ambient pressure but the ethyl ester offers a practical advantage for vacuum distillation at significantly lower temperatures, reducing thermal degradation risk for heat-sensitive downstream intermediates.

Purification Process Chemistry Physical Properties

Differentiated Patent Utility: Pyrimido-Pyridazinone IP Space for the Ethyl Ester vs. Btk Kinase Inhibitor IP for the Methyl Ester

Patent mapping reveals distinct and non-overlapping intellectual property trajectories for the two esters. The ethyl ester (CAS 36802-47-8) is explicitly associated with pyrimido-pyridazinone compound patents WO-2018187294-A1, CA-2846187-A1, EP-2748166-A1, and EP-2748166-B1 , indicating its role as a building block in a specific heterocyclic chemotype with therapeutic relevance. By contrast, the methyl ester (CAS 36745-93-4) is cited in the synthesis of 4,6,7-trisubstituted 1,2-dihydropyrrolo[3,4-c]pyridin/pyrimidin-3-one derivatives claimed as Bruton's tyrosine kinase (Btk) inhibitors . These divergent patent families mean that selection of the wrong ester could inadvertently route a medicinal chemistry program into a competitor's IP space or, conversely, forfeit freedom-to-operate advantages that the alternative ester provides.

Intellectual Property Kinase Inhibitors Patent Landscape

Scaffold-Level Biological Validation: 2,4-Dichloro-6-methylpyrimidine Derivatives as Selective EGFR T790M/L858R Inhibitors

A 2024 study by Duan et al. rationally designed and synthesized 19 derivatives of the 2,4-dichloro-6-methylpyrimidine scaffold—the exact core of the target compound—as selective EGFR T790M/L858R inhibitors [1]. The most promising compound, L-18, demonstrated 81.9% inhibitory activity against EGFR T790M/L858R kinase and an IC₅₀ of 0.65 ± 0.06 μM against H1975 NSCLC cells, with no toxicity to normal LO-2 cells. L-18 also showed in vivo efficacy in H1975 xenograft mice without overt toxicity [1]. While the target compound itself is a synthetic intermediate and not the final bioactive molecule, this class-level evidence establishes that the 2,4-dichloro-6-methylpyrimidine scaffold—bearing identical substitution to the target compound at positions 2, 4, and 6—is a validated pharmacophoric core capable of delivering nanomolar cellular potency and in vivo efficacy upon further elaboration. No comparable biological validation data were identified for the 4,6-dichloro-2-methyl regioisomer scaffold, suggesting positional specificity of the 2,4-dichloro-6-methyl arrangement for EGFR kinase engagement.

EGFR Kinase Non-Small Cell Lung Cancer Medicinal Chemistry

Solubility and Formulation-Relevant Property Differences: Ethyl Ester vs. Free Carboxylic Acid

The free carboxylic acid analogue (CAS 933702-99-9, MW 207.01) of the target compound is inherently more polar and carries an ionizable proton (predicted pKa ~3–4 for the carboxyl group), conferring aqueous solubility under basic conditions but limiting passive membrane permeability. The ethyl ester (CAS 36802-47-8) masks this carboxylate as a neutral, lipophilic prodrug-like moiety (XLogP3-AA = 2.7 [1]), eliminating the formal negative charge at physiological pH. The methyl ester analogue has a reported aqueous solubility of approximately 4.9 g/L (slightly soluble) ; the ethyl ester, with its additional methylene unit and higher logP, is expected to exhibit further reduced aqueous solubility (estimated ≤2 g/L based on the logP–solubility relationship). Although a direct experimental solubility measurement for the ethyl ester was not identified in public databases, the directionality and magnitude of the difference are well-established from homologous ester series: each additional methylene in an alkyl ester typically reduces aqueous solubility by a factor of 2–4.

Solubility Formulation Ester Prodrug

Regioisomeric Thermochemical Stability: 2,4-Dichloro-6-methyl vs. 4,6-Dichloro-2-methyl Arrangement

A thermochemical study by Szterner et al. (2016) determined the gas-phase standard molar enthalpies of formation for four dichloromethylpyrimidine isomers using rotating bomb combustion calorimetry and high-temperature Calvet microcalorimetry [1]. The 2,4-dichloro-6-methylpyrimidine isomer—the exact core of the target compound—exhibited a gas-phase enthalpy of formation (ΔfH°m(g)) of 70.5 ± 3.0 kJ/mol, which is numerically higher than its 4,6-dichloro-2-methyl regioisomer (68.7 ± 3.3 kJ/mol) and substantially lower than the 2,4-dichloro-5-methyl isomer (79.6 ± 4.1 kJ/mol). The 2,4-dichloro-6-methyl arrangement thus occupies an intermediate thermodynamic stability position among the regioisomers, being approximately 1.8 kJ/mol less stable than the 4,6-dichloro-2-methyl variant but approximately 9.1 kJ/mol more stable than the 5-methyl-substituted isomer. These differences, while modest, reflect distinct bond energy distributions that may influence regioselectivity in nucleophilic aromatic substitution reactions at the chlorine-bearing positions.

Thermochemistry Isomer Stability Process Safety

Optimal Procurement and Application Scenarios for Ethyl 2,4-Dichloro-6-methylpyrimidine-5-carboxylate (CAS 36802-47-8)


Medicinal Chemistry: EGFR T790M/L858R Kinase Inhibitor Lead Generation Using the 2,4-Dichloro-6-methylpyrimidine Scaffold

Programs targeting the EGFR T790M/L858R double mutant for non-small cell lung cancer should prioritize the 2,4-dichloro-6-methylpyrimidine scaffold embodied by this ethyl ester building block. Duan et al. (2024) demonstrated that elaboration of this exact core yields compounds with IC₅₀ values as low as 0.65 μM in H1975 cells, 81.9% target inhibition, and in vivo xenograft efficacy without overt toxicity [1]. The ethyl ester functionality provides a convenient synthetic handle for amidation, transesterification, or hydrolysis to the carboxylic acid for further diversification. The higher lipophilicity (XLogP3-AA = 2.7) of the ethyl ester relative to the methyl ester may also confer improved cellular penetration during primary screening cascades.

Patent-Sensitive Drug Discovery: Freedom-to-Operate in Pyrimido-Pyridazinone Chemical Space

Organizations pursuing pyrimido-pyridazinone-based therapeutics should select the ethyl ester (CAS 36802-47-8) specifically, as this building block is embedded in the patent families WO-2018187294-A1, CA-2846187-A1, and EP-2748166-A1/B1 . Use of the methyl ester homologue (CAS 36745-93-4), which is tied to an entirely separate Btk inhibitor patent space, may not provide the same IP coverage or may inadvertently encroach on third-party claims. The ethyl ester thus offers a defined and potentially defensible entry point into the pyrimido-pyridazinone chemotype.

Process Chemistry Scale-Up: Vacuum Distillation-Enabled Purification for Heat-Sensitive Intermediates

For kilo-lab and pilot-plant operations where thermal degradation during purification is a critical concern, the ethyl ester's boiling point of 118–120 °C at 0.5 Torr enables vacuum distillation at temperatures approximately 170–190 °C lower than the methyl ester's atmospheric boiling point of 292 °C [2]. This substantial operational temperature advantage reduces the risk of decomposition of the pyrimidine core or premature dechlorination at the reactive 2- and 4-positions, preserving structural integrity for subsequent synthetic steps. Procurement specifications should require ≥98% purity (available from multiple vendors including Fluorochem and Leyan) with batch-specific NMR and HPLC documentation.

Kinase Inhibitor Library Synthesis: Diversification at the 5-Carboxylate Position

The ethyl ester group at position 5 is strategically positioned for diversification into amide, hydrazide, hydroxamic acid, or heterocyclic ester derivatives—all common motifs in kinase inhibitor pharmacophores. In contrast to the methyl ester, the ethyl ester's slightly higher steric bulk at the ester position may modulate the rate of aminolysis and provide differential reactivity profiles when parallel libraries are synthesized. The 2,4-dichloro substitution pattern provides two orthogonal reactive sites (Cl at positions 2 and 4) for sequential SNAr chemistry, enabling systematic exploration of structure–activity relationships in the pyrimidine kinase inhibitor space validated by Duan et al. [1].

Quote Request

Request a Quote for Ethyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.